4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl
Description
4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core linked to a carboxamide group and a nitrophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C21H17N3O3S |
|---|---|
Molecular Weight |
391.4g/mol |
IUPAC Name |
N-[(2-methyl-4-nitrophenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C21H17N3O3S/c1-14-13-18(24(26)27)11-12-19(14)22-21(28)23-20(25)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H2,22,23,25,28) |
InChI Key |
OWSUWGHNFRXXKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of biphenyl-4-carbonyl chloride with 2-methyl-4-nitroaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with thiourea to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the biphenyl core can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate
- Methyl N-(2-methyl-4-nitrophenyl)carbamate
Uniqueness
4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitro and thiourea groups allows for a wide range of chemical transformations and potential biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
